molecular formula C18H9ClO3 B14738496 6-Chloro-11-hydroxytetracene-5,12-dione CAS No. 6336-85-2

6-Chloro-11-hydroxytetracene-5,12-dione

Cat. No.: B14738496
CAS No.: 6336-85-2
M. Wt: 308.7 g/mol
InChI Key: ATKQRHBIHGHVAY-UHFFFAOYSA-N
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Description

6-Chloro-11-hydroxytetracene-5,12-dione is a chemical compound known for its unique structure and properties It belongs to the class of tetracene derivatives, which are polycyclic aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-11-hydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of tetracene-5,12-dione, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-11-hydroxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Halogenation and other substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of tetracene, such as quinones, hydroquinones, and halogenated tetracenes

Scientific Research Applications

6-Chloro-11-hydroxytetracene-5,12-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-11-hydroxytetracene-5,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. Additionally, it may interact with specific enzymes and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetracene-5,12-dione: A closely related compound with similar structural features but lacking the chlorine and hydroxyl groups.

    11-Hydroxytetracene-5,12-dione: Similar to 6-Chloro-11-hydroxytetracene-5,12-dione but without the chlorine atom.

    6-Chlorotetracene-5,12-dione: Lacks the hydroxyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-11-hydroxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClO3/c19-15-9-5-1-2-6-10(9)17(21)14-13(15)16(20)11-7-3-4-8-12(11)18(14)22/h1-8,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKQRHBIHGHVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=O)C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284935
Record name 6-chloro-11-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-85-2
Record name NSC39896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-11-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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